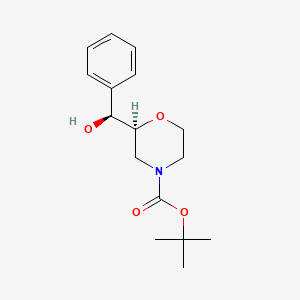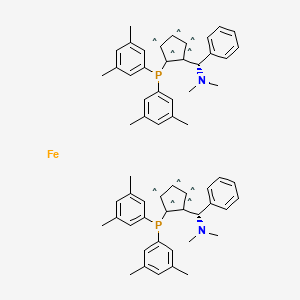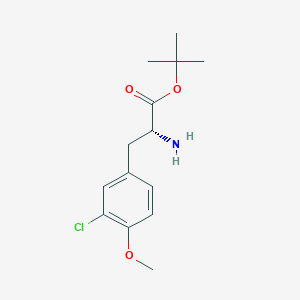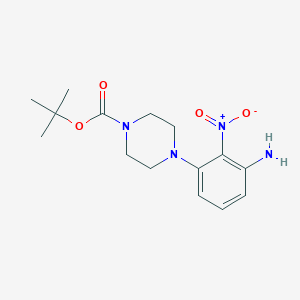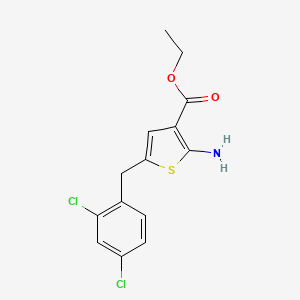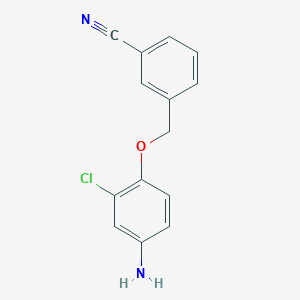
3-(4-Amino-2-chlorophenoxymethyl)benzonitrile
概要
説明
3-(4-Amino-2-chlorophenoxymethyl)benzonitrile, commonly known as PACPB, is a chemical compound that has attracted extensive scientific research interest due to its potential applications in various fields of research and industry. It has a CAS Number of 848134-22-5 and a molecular weight of 258.71 .
Molecular Structure Analysis
The molecular formula of PACPB is C14H11ClN2O . The InChI code for this compound is 1S/C14H11ClN2O/c15-13-7-12 (17)4-5-14 (13)18-9-11-3-1-2-10 (6-11)8-16/h1-7H,9,17H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
PACPB is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current search results.科学的研究の応用
3-(4-Amino-2-chlorophenoxymethyl)benzonitrile has a wide range of applications in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds and polymers, including polyurethanes, polyamides, polyesters, and polycarbonates. It has also been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals. In addition, this compound has been used in the synthesis of peptide-based drugs.
作用機序
The mechanism of action of 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile is based on its reactive nature. It is a highly reactive compound and can react with a variety of other compounds to form new products. It can also act as a catalyst in some reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and has been used as an antibiotic. It has also been shown to inhibit the growth of cancer cells, and has been used as an anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, and has been used to treat a variety of conditions, including arthritis and headaches.
実験室実験の利点と制限
The advantages of using 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile in laboratory experiments include its high reactivity and versatility. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is a highly reactive compound and must be handled with care. It can react with other compounds in the laboratory and should be used with caution.
将来の方向性
The future of 3-(4-Amino-2-chlorophenoxymethyl)benzonitrile is promising, as it has a wide range of potential applications. It could be used in the synthesis of more complex organic compounds and polymers, and could be used as a catalyst in the synthesis of heterocyclic compounds. In addition, it could be used in the synthesis of peptide-based drugs and could be used as an antibiotic and anti-cancer agent. Finally, further research could be conducted to explore the potential of this compound as an anti-inflammatory and analgesic agent.
Safety and Hazards
特性
IUPAC Name |
3-[(4-amino-2-chlorophenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-13-7-12(17)4-5-14(13)18-9-11-3-1-2-10(6-11)8-16/h1-7H,9,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGKTALOSUPRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3287740.png)

